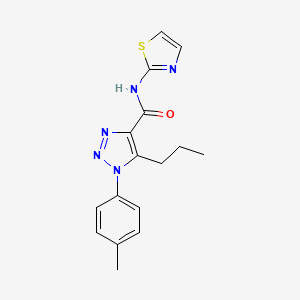
5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as PTZ-TP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential use in scientific research.
Scientific Research Applications
Synthesis and Derivative Formation
- 5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is involved in the synthesis of various derivatives with potential biological activities. For instance, Abdelriheem et al. (2017) conducted a study on the synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing 1,2,3-triazole moiety, highlighting the versatility of such compounds in creating a range of biologically active substances (Abdelriheem, Mohamed, & Abdelhamid, 2017).
Antimicrobial and Antifungal Properties
- A significant aspect of these compounds is their antimicrobial and antifungal properties. For example, research by Nalawade et al. (2019) on thiazolyl-pyrazolyl-1,2,3-triazole derivatives demonstrated promising antifungal activity, indicative of the potential use of these compounds in developing antifungal agents (Nalawade, Shinde, Chavan, Patil, Suryavanshi, Modak, Choudhari, Bobade, & Mhaske, 2019).
Applications in Energetic Materials
- The structural properties of these compounds lend themselves to applications in energetic materials. Qin et al. (2016) synthesized a nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex, demonstrating their potential in energetic material applications due to their high thermal stability and calculated detonation properties (Qin, Li, Zhang, & Zhang, 2016).
Anticancer Research
- In the realm of cancer research, compounds containing 1H-1,2,3-triazole have shown potential as anticancer agents. Abdelhamid et al. (2016) synthesized new heterocyclic compounds, including 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, and evaluated them for antitumor activity, indicating the application of these compounds in cancer therapy (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
properties
IUPAC Name |
1-(4-methylphenyl)-5-propyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-3-4-13-14(15(22)18-16-17-9-10-23-16)19-20-21(13)12-7-5-11(2)6-8-12/h5-10H,3-4H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWSCJUMHJDXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N-(thiazol-2-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

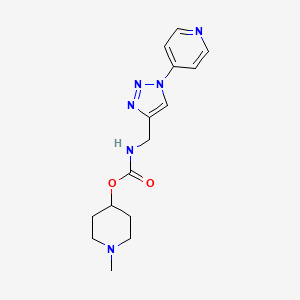
![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)
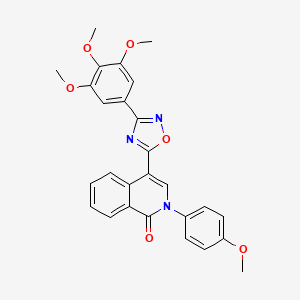
![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)
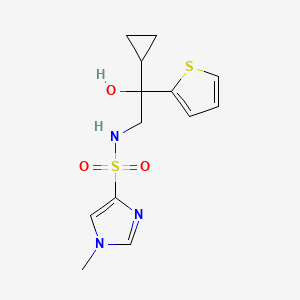
![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)
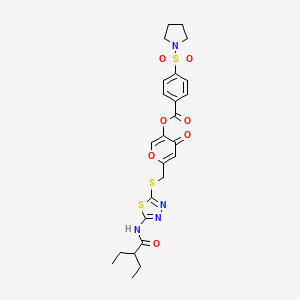
![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)
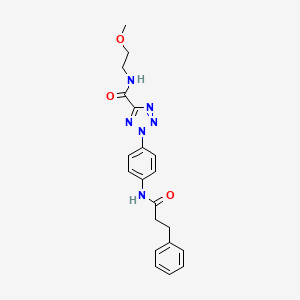



![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)